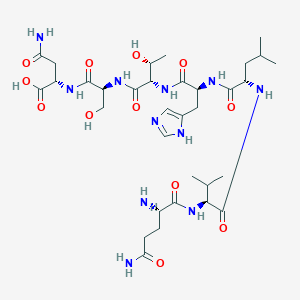![molecular formula C8H16NO6P B14207357 4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid CAS No. 666715-49-7](/img/structure/B14207357.png)
4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid is a non-proteinogenic alpha-amino acid. It is a derivative of 2-aminobutanoic acid, substituted at position 4 by a hydroxy(methyl)phosphoryl group . This compound is known for its role as a competitive inhibitor of glutamine synthetase, making it significant in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid can be achieved through several methods. One common approach involves the use of transaminases, which are pyridoxal-5’-phosphate (PLP) dependent enzymes. These enzymes catalyze the reversible transfer of amino groups from suitable donors to carbonyl acceptors . The stereoselective synthesis of this compound can be conducted via chemical methods, kinetic resolution using amidase or penicillin-G-acylase, and asymmetric synthesis using dehydrogenase or transaminase .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized biocatalysts. For instance, recombinant transaminase from Citrobacter koseri can be immobilized onto epoxy resins for the consecutive asymmetric synthesis of the compound . This method enhances the thermostability and reusability of the biocatalyst, making it a cost-effective approach for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role as a glutamine synthetase inhibitor .
Common Reagents and Conditions: The compound reacts with common reagents such as oxidizing agents, reducing agents, and nucleophiles. For example, it can be oxidized to form corresponding oxoacids or reduced to form amines .
Major Products Formed: The major products formed from these reactions include derivatives of the original compound, such as oxoacids, amines, and substituted phosphinates .
Applications De Recherche Scientifique
4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a competitive inhibitor of glutamine synthetase, making it useful in studies related to nitrogen metabolism and herbicide development . Industrially, it is employed in the production of herbicides and other agrochemicals .
Mécanisme D'action
The compound exerts its effects by inhibiting glutamine synthetase, an enzyme responsible for the assimilation of ammonia in higher plants . By mimicking the structure of L-glutamate, it competes with the natural substrate, thereby blocking the enzyme’s activity. This inhibition leads to the accumulation of ammonia, which is toxic to plants .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid and glufosinate-P . These compounds share structural similarities and also act as glutamine synthetase inhibitors.
Uniqueness: What sets 4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to inhibit glutamine synthetase with high specificity makes it particularly valuable in both research and industrial applications .
Propriétés
Numéro CAS |
666715-49-7 |
|---|---|
Formule moléculaire |
C8H16NO6P |
Poids moléculaire |
253.19 g/mol |
Nom IUPAC |
4-amino-4-[2-carboxypropyl(hydroxy)phosphoryl]butanoic acid |
InChI |
InChI=1S/C8H16NO6P/c1-5(8(12)13)4-16(14,15)6(9)2-3-7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
BHEFSCJVACOHGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CP(=O)(C(CCC(=O)O)N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


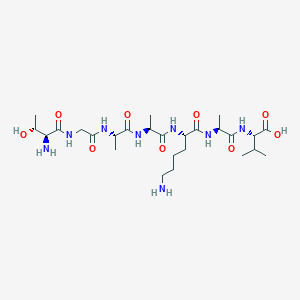
![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)

![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)

![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)
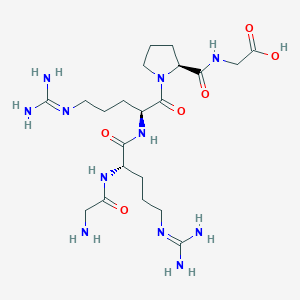
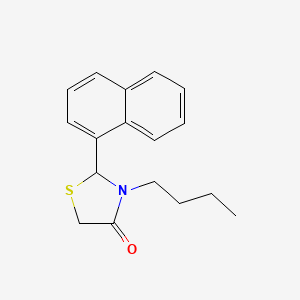
![2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14207326.png)
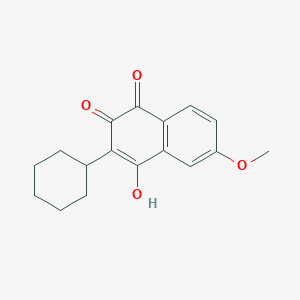
![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)
![Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-](/img/structure/B14207346.png)
